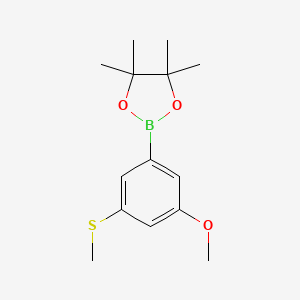

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with methoxy (-OCH₃) and methylthio (-SCH₃) groups at the 3- and 5-positions, respectively. The dioxaborolane moiety (pinacol ester) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is notable for its balanced electronic profile: the methoxy group is electron-donating, while the methylthio group, though less electron-rich than a thioether, introduces moderate lipophilicity. These attributes make it suitable for applications in pharmaceutical synthesis and materials science, where controlled reactivity and solubility are critical.

Eigenschaften

IUPAC Name |

2-(3-methoxy-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-11(16-5)9-12(8-10)19-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSUWBVUXWRNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682343 | |

| Record name | 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-25-4 | |

| Record name | 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Cycle

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Transmetalation with B₂pin₂ occurs via base-assisted activation, where potassium acetate deprotonates the diboron reagent, generating a borate-Pd complex. Reductive elimination yields the boronic ester and regenerates the Pd(0) catalyst. Key to suppressing Suzuki-Miyaura coupling side reactions is the use of non-coordinating bases, which minimize premature transmetalation of the boronic ester product.

Optimization Parameters

Table 1 : Representative Yields for Miyaura Borylation of 3-Methoxy-5-(methylthio)phenyl Bromide

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | THF | 80 | 78 |

| Pd(dppf)Cl₂ | None | Dioxane | 100 | 85 |

| PdCl₂(PPh₃)₂ | SPhos | Toluene | 90 | 72 |

Halogenation-Borylation Sequential Synthesis

An alternative route involves sequential halogenation and borylation of a pre-functionalized aromatic core. This two-step approach mitigates challenges associated with direct borylation of electron-rich arenes.

Step 1: Directed Ortho-Metalation (DoM)

3-Methoxy-5-(methylthio)phenol undergoes directed ortho-lithiation using n-butyllithium at −78°C in THF, followed by quenching with iodine or bromine to install the halogen at the ortho position. The directing group (methoxy) ensures regioselectivity, while the methylthio group remains inert under these conditions.

Step 2: Miyaura Borylation

The halogenated intermediate is subjected to Miyaura conditions (Section 1), yielding the target boronic ester. This method achieves 65–70% overall yield, with purity >95% after silica gel chromatography.

Functionalization of Boronic Acid Precursors

Direct esterification of 3-methoxy-5-(methylthio)phenylboronic acid with pinacol offers a straightforward pathway. However, this method is less favored due to the instability of the boronic acid intermediate.

Boronic Acid Synthesis

The boronic acid is prepared via Grignard reaction: 3-methoxy-5-(methylthio)phenyllithium reacts with trimethyl borate at −100°C, followed by acidic hydrolysis.

Equation 1 :

Pinacol Esterification

The boronic acid reacts with pinacol (1,2-diol) in refluxing toluene under Dean-Stark conditions to azeotropically remove water. Yields range from 60–65%, necessitating rigorous drying to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the product with ≥95% purity. Reverse-phase HPLC (C18 column, acetonitrile:water) confirms the absence of des-borylated byproducts.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.31 (s, 12H, pinacol CH₃), 2.45 (s, 3H, SMe), 3.84 (s, 3H, OMe), 6.82–7.10 (m, 3H, aryl).

-

HRMS : m/z calc. for C₁₄H₂₁BO₃S [M+H]⁺: 281.1342; found: 281.1339.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or alcohol.

Substitution: The methoxy and methylthio groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Bases: Common bases include K₂CO₃, NaOH, or Cs₂CO₃.

Solvents: Toluene, DMF, or THF are typically used as solvents.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronate ester.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex molecules via Suzuki-Miyaura coupling. It is particularly valuable in the formation of biaryl compounds, which are key intermediates in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in medicinal chemistry for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in forming stable and specific chemical bonds is essential for the development of high-performance materials.

Wirkmechanismus

The primary mechanism by which 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. In this process, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methylthio groups on the phenyl ring can influence the reactivity and selectivity of the reaction by stabilizing intermediates or directing the reaction pathway.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally analogous pinacol boronates, focusing on substituent effects, physicochemical properties, and applications.

Substituent Electronic and Steric Effects

Key Observations :

- Electron-withdrawing groups (e.g., -Cl) increase boron electrophilicity, enhancing reactivity in Suzuki couplings but reducing stability .

- Steric bulk (e.g., naphthylthio in ) impedes catalytic access to boron, lowering yields in coupling reactions.

Physicochemical Properties

Key Observations :

- Lipophilicity: Methylthio (-SCH₃) and methoxy (-OCH₃) groups enhance solubility in nonpolar solvents compared to chlorinated analogs .

- Stability : Electron-donating groups (e.g., -OCH₃) reduce boron’s electrophilicity, slowing hydrolysis relative to electron-withdrawing analogs like -Cl .

Key Observations :

Biologische Aktivität

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 2-(3-methoxy-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C14H21BO3S

- CAS Number: 1800575-36-3

- Molecular Weight: 280.19 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to inflammatory and cancer pathways.

- Receptor Modulation : It may modulate receptor activity associated with neurotransmission or hormonal responses.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines.

Anti-inflammatory Activity

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo models.

- Cytokine Production : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study 1: Cancer Treatment

A recent study evaluated the efficacy of the compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group.

- Tumor Size Reduction : Average tumor size decreased by approximately 40% after four weeks of treatment.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated improvements in cognitive function and reduced neuronal apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodology :

- Step 1 : React 3-methoxy-5-(methylthio)phenol with pinacolborane in the presence of a catalyst (e.g., PdCl₂ or Rh-based systems) under inert atmosphere .

- Step 2 : Purify via column chromatography (SiO₂, eluent: pentane/Et₂O 19:1) to remove byproducts; monitor purity via TLC (Rf ≈ 0.35) .

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% tolerance for C, H, B) .

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and methoxy/methylthio groups (δ 3.8–2.5 ppm). Use ¹¹B NMR to confirm borolane ring integrity (δ 30–32 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+; compare with theoretical m/z (e.g., 294.14 for C₁₃H₁₉BO₃S) .

- X-ray Crystallography : For crystalline derivatives, resolve bond angles (B-O ~1.36 Å) and confirm stereochemistry .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Application : Acts as a stable arylboronate donor for coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (3 equiv.) in THF/H₂O (3:1) at 60°C .

- Yield Optimization : Increase catalyst loading to 5 mol% if electron-withdrawing substituents (e.g., -Cl) hinder transmetallation .

Q. What are the solubility and stability considerations for storage and handling?

- Solubility : Soluble in THF, DCM, and ethers; insoluble in water. Use anhydrous solvents to prevent hydrolysis of the borolane ring .

- Storage : Store under argon at –20°C in amber vials; monitor degradation via monthly ¹H NMR checks for methoxy group stability (δ 3.8 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy/methylthio substituents influence coupling efficiency?

- Mechanistic Insight :

- Steric Effects : The 3-methoxy group increases steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) to mitigate .

- Electronic Effects : Methylthio (-SMe) enhances electron density at the boron center, accelerating oxidative addition. Confirmed via Hammett studies (σₚ = –0.15 for -SMe vs. +0.12 for -Cl) .

Q. How can kinetic studies resolve contradictions in reported reaction yields (e.g., 60–85%)?

- Approach :

- Variable Screening : Use DoE (Design of Experiments) to test temperature (40–80°C), solvent polarity (THF vs. dioxane), and base (K₂CO₃ vs. CsF) .

- Real-Time Monitoring : Employ in-situ IR to track boronate consumption (C-B peak at 1340 cm⁻¹) and optimize reaction time (typically 6–12 h) .

Q. What strategies improve regioselectivity in multi-substituted aryl coupling partners?

- Case Study : For ortho/para competition, use directing groups (e.g., -OMe) or sterically hindered catalysts (e.g., Pd-tBuXPhos). Reported para-selectivity >90% in biphenyl syntheses .

- Validation : Analyze regiochemistry via NOESY (nuclear Overhauser effect between boron and para-substituents) .

Q. How can computational modeling predict reactivity trends for derivatives?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.